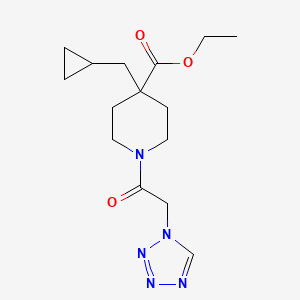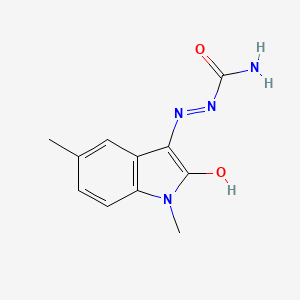![molecular formula C14H16FNO B5681377 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as FDPAC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FDPAC is a member of the cyclohexenone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in various biological processes. For example, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In inflammation research, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and reduce tissue damage. In neurodegenerative disease research, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one-based therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the specific molecular targets and mechanisms of action of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential side effects and toxicity of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 3-fluoroaniline with cyclohex-2-enone in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization to form the cyclohexenone ring.
Scientific Research Applications
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can reduce the production of inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurodegenerative disease research, 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
properties
IUPAC Name |
3-(3-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAATMCMRBDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)




![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)